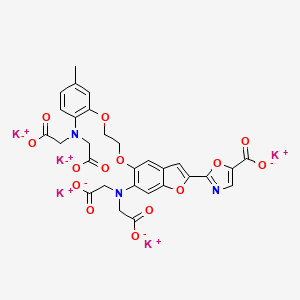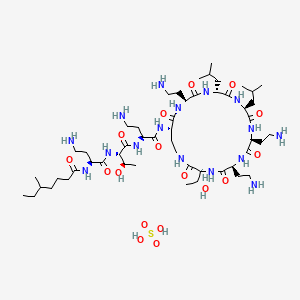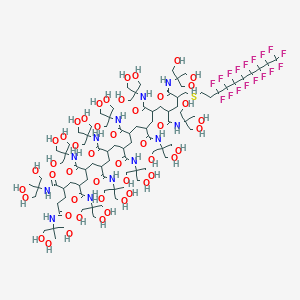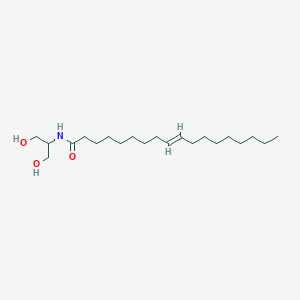
(E)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide is a chemical compound with a unique structure that includes a long hydrocarbon chain and a polar amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 1,3-dihydroxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(E)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a surfactant or emulsifying agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of personal care products, such as lotions and creams, due to its emulsifying properties.
Mechanism of Action
The mechanism of action of (E)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction can lead to various biological effects, including antimicrobial activity by disrupting microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dihydroxypropan-2-yl)octadecanamide: Similar structure but lacks the double bond in the hydrocarbon chain.
N-(1,3-dihydroxypropan-2-yl)hexadecanamide: Similar structure with a shorter hydrocarbon chain.
N-(1,3-dihydroxypropan-2-yl)dodecanamide: Similar structure with an even shorter hydrocarbon chain.
Uniqueness
(E)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide is unique due to the presence of the double bond in the hydrocarbon chain, which can influence its chemical reactivity and biological activity. The double bond can participate in additional chemical reactions, such as hydrogenation and epoxidation, providing further versatility in its applications.
Properties
Molecular Formula |
C21H41NO3 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(E)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9+ |
InChI Key |
LGDVTFHRZXBSJM-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


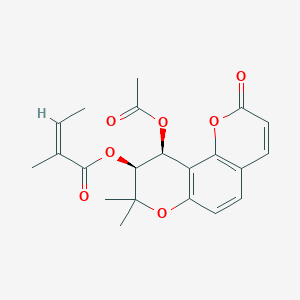
![(1S,5S,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787137.png)
![(1E,5S,7S,10R,11E,13E,16R,17Z)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787149.png)

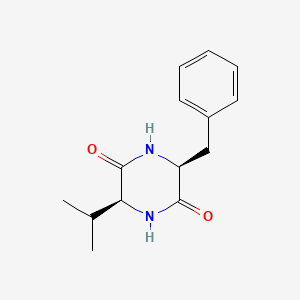
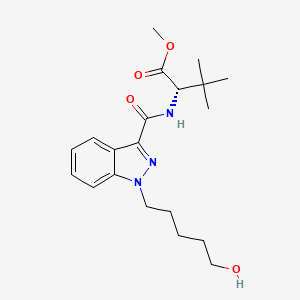
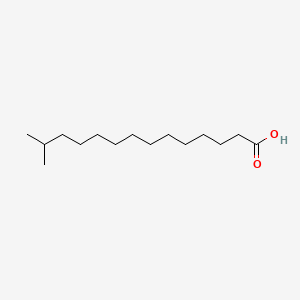
![(1E,5S,7S,10S,11E,13E,16R,17Z)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787191.png)
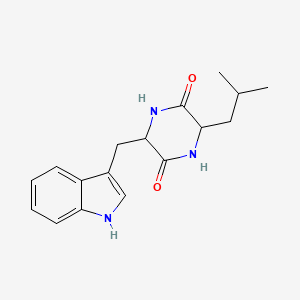
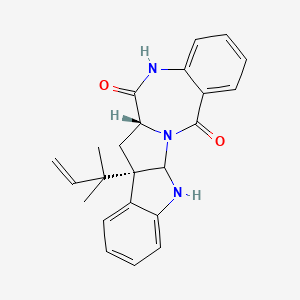
![(5S,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787221.png)
